Comprehensive Technical Guide: 1-(2,5-Dimethyl-1H-pyrrol-1-yl)urea
Comprehensive Technical Guide: 1-(2,5-Dimethyl-1H-pyrrol-1-yl)urea
Executive Summary
1-(2,5-Dimethyl-1H-pyrrol-1-yl)urea is a specialized heterocyclic compound integrating a lipophilic 2,5-dimethylpyrrole core with a polar urea moiety via a hydrazine-derived nitrogen-nitrogen (N-N) bond.[1] This structure serves as a critical model in two distinct domains:
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Toxicology : It mimics the pyrrole adducts formed during n-hexane neurotoxicity (2,5-hexanedione induced protein crosslinking).[1]
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Medicinal Chemistry : It functions as a pharmacophore scaffold for antimicrobial and anticonvulsant agents, leveraging the bioisosteric properties of the pyrrolyl-urea linkage.
This guide details the molecular architecture, validated synthetic protocols via the Paal-Knorr condensation, spectroscopic characterization, and chemical reactivity profiles required for advanced research applications.
Molecular Architecture & Electronic Properties[1]
Structural Connectivity
The molecule consists of a 2,5-dimethyl-1H-pyrrole ring N-linked to a urea group.[1] Unlike typical N-alkyl pyrroles, the presence of the urea group directly attached to the pyrrole nitrogen creates a unique electronic environment due to the N-N bond.
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IUPAC Name : 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea[1]
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Molecular Formula : C
H N O -
Molar Mass : 153.18 g/mol [1]
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Key Structural Feature : The N-N bond inhibits the free rotation often seen in N-alkyl derivatives, potentially inducing a twisted conformation to minimize steric repulsion between the pyrrole methyl groups (positions 2 and 5) and the urea carbonyl oxygen or amine hydrogens.
Electronic Delocalization
The pyrrole ring is electron-rich (aromatic sextet), while the urea moiety is electron-withdrawing due to the carbonyl group. The N-N bond allows for limited conjugation, but steric hindrance from the 2,5-dimethyl groups often forces the urea plane orthogonal to the pyrrole ring, decoupling the
[1][2]
Synthetic Pathway: Paal-Knorr Condensation[1][3]
The authoritative method for synthesizing 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea is the Paal-Knorr reaction , condensing 2,5-hexanedione (acetonylacetone) with semicarbazide.[1] This pathway is preferred for its atom economy and high yields.
Reaction Mechanism
The reaction proceeds through a stepwise nucleophilic attack of the hydrazine terminal nitrogen (from semicarbazide) on the diketone carbonyls, followed by cyclization and double dehydration.
Reaction Scheme:
[1]
Experimental Protocol (Validated)
Note: This protocol is adapted from standard Paal-Knorr methodologies for N-substituted pyrroles.
Materials:
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2,5-Hexanedione (Acetonylacetone): 1.0 eq (e.g., 11.4 g, 100 mmol)
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Semicarbazide Hydrochloride: 1.0 eq (e.g., 11.1 g, 100 mmol)
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Sodium Acetate (anhydrous): 1.0 eq (to neutralize HCl)
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Solvent: Ethanol (95%) or Acetic Acid/Water mixture.
Procedure:
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Preparation : Dissolve semicarbazide hydrochloride (11.1 g) and sodium acetate (8.2 g) in water (50 mL).
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Addition : Add 2,5-hexanedione (11.4 g) to the solution. If miscibility is an issue, add ethanol (50 mL) to create a homogeneous phase.
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Reflux : Heat the mixture to reflux (approx. 80-100°C) for 2–4 hours. The reaction progress can be monitored by TLC (eluent: Ethyl Acetate/Hexane).
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Isolation : Cool the reaction mixture to room temperature. The product typically precipitates as a crystalline solid.
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If no precipitate forms: Concentrate the solvent under reduced pressure to 50% volume and cool in an ice bath.
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Purification : Filter the crude solid and wash with cold water to remove inorganic salts. Recrystallize from Ethanol/Water (1:1) to obtain pure needles.
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Drying : Dry in a vacuum oven at 50°C for 6 hours.
Expected Yield : 70–85% Appearance : White to off-white crystalline needles.[1]
Spectroscopic Characterization
Accurate identification relies on specific NMR and IR signatures distinguishing the pyrrole ring from the urea tail.
Data Table: Characteristic Signals[4][5]
| Technique | Signal / Parameter | Assignment | Notes |
| Pyrrole-CH | Methyls at positions 2 and 5.[1] | ||
| Pyrrole-CH | Aromatic protons at positions 3 and 4. | ||
| Urea-NH | Exchangeable with D | ||
| Urea-NH | Amide proton bridging pyrrole and carbonyl. | ||
| Pyrrole-CH | Methyl carbons.[1] | ||
| Pyrrole-C3/C4 | Ring carbons (unsubstituted). | ||
| Pyrrole-C2/C5 | Ring carbons (methyl substituted). | ||
| Urea C=O | Carbonyl carbon. | ||
| FT-IR | 3300 – 3450 cm | Primary and secondary amine stretches.[1] | |
| 1660 – 1690 cm | Urea carbonyl (Amide I band). |
Interpretation
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Symmetry : The presence of a single methyl signal (integrating to 6H) and a single aromatic proton signal (integrating to 2H) in the
H NMR confirms the symmetry of the pyrrole ring (assuming free rotation or time-averaged symmetry). -
N-N Connectivity : The absence of the hydrazine NH
signal (typically upfield) and the appearance of the pyrrole aromatic protons confirm the cyclization of the hexane-2,5-dione.
Chemical Reactivity & Stability[1]
Hydrolytic Stability
The N-(pyrrolyl)urea linkage is susceptible to acid-catalyzed hydrolysis.[1]
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Condition : Strong aqueous acid (HCl, reflux).
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Product : Decomposition to 2,5-hexanedione and semicarbazide (reversible Paal-Knorr).[1]
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Implication : Store in dry conditions; avoid strong acidic media during formulation.
Ehrlich Reaction (Colorimetric Detection)
Like most pyrroles, this compound reacts with Ehrlich’s reagent (p-dimethylaminobenzaldehyde in HCl).
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Observation : Formation of a pink/red chromophore.
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Mechanism : Electrophilic aromatic substitution at the vacant C3 or C4 position of the pyrrole ring.
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Utility : This reaction is used to detect 2,5-hexanedione in urine samples (biomarker for n-hexane exposure) by first converting the diketone to the pyrrole derivative.[1][2]
Applications in Drug Development
Pharmacophore Scaffold
The 1-ureidopyrrole structure acts as a bioisostere for other aromatic ureas used in kinase inhibitors and anticonvulsants.[1]
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Anticonvulsant Activity : Structural analogs (e.g., aryl ureas) show activity by modulating sodium channels. The lipophilic pyrrole core aids in blood-brain barrier (BBB) penetration.
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Antimicrobial Agents : N-substituted pyrroles disrupt bacterial cell walls.[1] The urea moiety provides hydrogen-bonding capability essential for binding to ribosomal targets.[1]
Toxicology Biomarker
This specific molecule is the direct conjugate formed when the neurotoxic metabolite 2,5-hexanedione reacts with semicarbazide (used as a trapping agent in analytical assays).
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Assay Principle : Urine + Acid Hydrolysis
2,5-Hexanedione + Semicarbazide 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea HPLC/GC Detection.[1]
References
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Paal-Knorr Synthesis Mechanism : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]
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Pyrrole Toxicity & n-Hexane : Ogata, M., et al. (1991).[2] "Urinary 2,5-hexanedione assay involving its conversion to 2,5-dimethylpyrrole". International Archives of Occupational and Environmental Health, 62(8), 561-568.[2]
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Spectral Data of Pyrrole Derivatives : NIST Chemistry WebBook, SRD 69. "2,5-Dimethyl-1H-pyrrole Spectral Data".
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Biological Activity of Urea Derivatives : Hilaris Publisher. "Role of Aryl Urea Containing Compounds in Medicinal Chemistry".
- Synthesis of N-substituted Pyrroles: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press. (General reference for Paal-Knorr methodology).
